![molecular formula C16H13BrN4S2 B2940870 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole CAS No. 312614-25-8](/img/structure/B2940870.png)
2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole
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Overview
Description
“2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole” is a complex organic compound that contains several heterocyclic rings, including an imidazo[1,2-a]pyrimidine ring and a benzo[d]thiazole ring. The imidazo[1,2-a]pyrimidine ring is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research due to its ability to interact with various proteins. The unique structure of the compound allows it to bind with specific protein targets, which can be useful for identifying protein functions or signaling pathways within cells .
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidine exhibit antimicrobial activity . This suggests that the compound may be effective in reducing bacterial load and could be a potential candidate for developing new antimicrobial agents .
Chemical Synthesis
The compound serves as a versatile starting material in chemical synthesis . It can undergo various chemical reactions to produce a wide range of products, including N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which have applications in medicinal chemistry and material science .
Medicinal Chemistry
Imidazo[1,2-a]pyrimidine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is often used in the synthesis of compounds with potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory agents .
Material Science
The structural character of imidazo[1,2-a]pyrimidine makes it useful in material science . It can be incorporated into various materials to enhance their properties, such as electrical conductivity, thermal stability, and photoluminescence .
Drug Discovery
Given its structural versatility, this compound is invaluable in drug discovery . Its unique structure allows for the creation of a diverse library of molecules, which can be screened for biological activity and optimized for drug development.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of the targeted pathogens .
Biochemical Pathways
Related compounds have been shown to have significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways associated with these diseases.
Result of Action
Related compounds have been shown to reduce bacterial load in an acute tb mouse model , suggesting that this compound may have a similar effect.
properties
IUPAC Name |
2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4S2/c1-9-7-10(2)21-14(17)12(19-15(21)18-9)8-22-16-20-11-5-3-4-6-13(11)23-16/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBWCHIOWCRYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole |
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